![molecular formula C25H30N2O4S B2723936 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 897624-29-2](/img/structure/B2723936.png)
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
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Overview
Description
This compound is a remarkable chemical compound that finds applications in scientific research due to its unique properties. It is a versatile material that is often used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a sulfonyl group attached to a dimethylphenyl group, and a methylpiperidinyl group.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key reaction that could be involved in the synthesis of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis and Biological Applications
Cytotoxic Activity : Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinolines, showed potent cytotoxicity against several cancer cell lines, with some compounds demonstrating curative effects in a mouse model of colon tumors (Deady et al., 2003).
Antimicrobial Evaluation : A study on 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives synthesized for antimicrobial purposes demonstrated high activity against Gram-positive bacteria, indicating the relevance of quinoline structures in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Fluorescent Probes : Bodke et al. (2013) synthesized 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as fluorescent probes, showing that these compounds emitted green light with high quantum yield in various solvents, highlighting their potential use in fluorescence-based applications (Bodke et al., 2013).
Chemical Synthesis and Material Science
One-Pot Synthesis : Xie et al. (2017) reported a green and efficient method for synthesizing N-heterocycle-fused quinoxalines, utilizing dimethyl sulfoxide as both a reactant and solvent, indicating the versatility of quinoline derivatives in chemical synthesis (Xie et al., 2017).
Solvent-Free Synthesis : Venkatesham et al. (2012) developed a solvent-free protocol for synthesizing substituted quinolines, emphasizing the environmental benefits of such methods in the chemical synthesis of quinoline derivatives (Venkatesham et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-16-8-10-27(11-9-16)25-20-13-22(30-4)23(31-5)14-21(20)26-15-24(25)32(28,29)19-7-6-17(2)18(3)12-19/h6-7,12-16H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIOYYYECBAVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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